



Application Notes and Protocols for the Synthesis of 4-Carboxypyrazole-Based Fungicides

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Compound of Interest		
Compound Name:	4-Carboxypyrazole	
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This document provides detailed protocols and application notes for the synthesis of **4-carboxypyrazole**-based fungicides, a significant class of compounds in agrochemistry. These compounds, particularly pyrazole-4-carboxamides, are known for their potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following sections detail the synthetic pathways, experimental procedures, and biological activities of representative compounds from this class.

Introduction

Pyrazole carboxamide derivatives are crucial in the development of modern fungicides due to their broad-spectrum activity and high efficiency.[1][2] Many commercially successful fungicides, such as Bixafen, Fluxapyroxad, and Isopyrazam, are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure.[3] The general approach to synthesizing these molecules involves the formation of a pyrazole-4-carboxylic acid core, followed by amidation with a selected amine moiety, which is often a substituted aniline derivative. These structural variations in the amine component play a key role in determining the fungicidal spectrum and potency.

General Synthetic Pathway



The synthesis of **4-carboxypyrazole**-based fungicides typically follows a multi-step sequence. A common strategy involves the initial construction of the pyrazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 4-position, and finally, amide coupling with a suitable amine.

A representative synthetic scheme is outlined below:



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Caption: General workflow for the synthesis of **4-carboxypyrazole**-based fungicides.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of **4-carboxypyrazole**-based fungicides, adapted from published literature.[1][4]

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate E)

 A solution of an appropriate 2-(ethoxymethylene)acetoacetic ester derivative (0.2 mol) in ethanol (150 mL) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-water bath.



- To this solution, 80% hydrazine hydrate (0.4 mol) is added dropwise, ensuring the temperature is maintained.
- The reaction mixture is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- The solvent is removed under reduced pressure.
- The resulting residue is extracted with 1,2-dichloroethane. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl 1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acid (Intermediate G)

- To a solution of ethyl 1H-pyrazole-4-carboxylate (0.5 mol) and sodium bicarbonate (0.6 mol) in toluene (120 mL), dimethyl sulfate (0.24 mol) is added dropwise while maintaining the temperature between 20-30 °C using an ice-water bath.
- The reaction mixture is then heated to 50 °C in a water bath and monitored by TLC.
- Upon completion, the reaction mixture is filtered. The filtrate is washed with ice water, and the upper toluene layer is concentrated in vacuo to obtain ethyl 1-alkyl-1H-pyrazole-4carboxylate.
- The crude ester is then saponified by treatment with a solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the 1-alkyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of 1-Alkyl-1H-pyrazole-4-carbonyl Chloride (Intermediate H)

- A mixture of 1-alkyl-1H-pyrazole-4-carboxylic acid (2.50 mmol) and thionyl chloride (10 mmol) is refluxed for 2 hours.
- After the reaction is complete, the excess thionyl chloride is evaporated under reduced
 pressure to yield the crude 1-alkyl-1H-pyrazole-4-carbonyl chloride, which is typically used in
 the next step without further purification.



Protocol 4: Synthesis of the Final Pyrazole-4carboxamide Fungicide (Product J)

- The crude 1-alkyl-1H-pyrazole-4-carbonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- To this solution, the desired substituted aniline or other amine (1 equivalent) and a base such as triethylamine (Et3N) are added.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent.
- The final product is purified by recrystallization or column chromatography.

Antifungal Activity Data

The synthesized **4-carboxypyrazole**-based fungicides exhibit a wide range of antifungal activities against various phytopathogenic fungi. The efficacy is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).



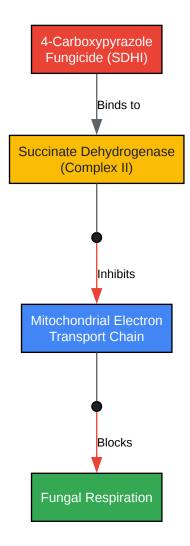
Compound ID	Target Fungus	EC50 (μg/mL)	Reference Commercial Fungicide	EC50 of Reference (μg/mL)	Citation
E1	Rhizoctonia solani	1.1	Boscalid	2.2	
7ai	Rhizoctonia solani	0.37	Carbendazol	-	
8j	Alternaria solani	3.06	Boscalid	-	
7d	Rhizoctonia solani	0.046	Boscalid	0.741	
12b	Rhizoctonia solani	0.046	Fluxapyroxad	0.103	
A14	Sclerotinia sclerotiorum	2.52	-	-	
A8	Sclerotinia sclerotiorum	3.96	-	-	

Compound ID	Target Enzyme	IC50 (μM)	Reference Commercial Fungicide	IC50 of Reference (μΜ)	Citation
E1	Succinate Dehydrogena se (SDH)	3.3	Boscalid	7.9	
7d	Succinate Dehydrogena se (SDH)	3.293	Boscalid	7.507	
7d	Succinate Dehydrogena se (SDH)	3.293	Fluxapyroxad	5.991	



Mechanism of Action: SDH Inhibition

Many **4-carboxypyrazole**-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, blocking the electron transport and thereby inhibiting fungal respiration.



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Caption: Mechanism of action for SDHI fungicides.

Molecular docking studies have revealed that these compounds can form hydrogen bonds and π - π stacking interactions with key amino acid residues in the binding pocket of the SDH protein, such as TRP173 and TRY58. This interaction is crucial for their inhibitory activity.



Conclusion

The synthesis of **4-carboxypyrazole**-based fungicides is a well-established and versatile process that allows for the creation of a diverse library of compounds with potent antifungal activities. The protocols and data presented here provide a comprehensive guide for researchers in the field of agrochemical development. Further exploration of the structure-activity relationships of these compounds can lead to the discovery of novel and more effective fungicides to address the ongoing challenges of fungal resistance in agriculture.

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